molecular formula C9H5F13O B1586756 3-(Perfluoro-n-hexyl)prop-2-en-1-ol CAS No. 38550-47-9

3-(Perfluoro-n-hexyl)prop-2-en-1-ol

Cat. No.: B1586756
CAS No.: 38550-47-9
M. Wt: 376.11 g/mol
InChI Key: ATYZUVRSTXBJLR-UHFFFAOYSA-N
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Description

3-(Perfluoro-n-hexyl)prop-2-en-1-ol is a fluorinated organic compound with the molecular formula C9H5F13O. It is characterized by the presence of a perfluoroalkyl chain attached to a prop-2-en-1-ol group. This compound is notable for its unique chemical properties, which are largely influenced by the highly electronegative fluorine atoms in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluoro-n-hexyl)prop-2-en-1-ol typically involves the reaction of perfluorohexyl iodide with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(Perfluoro-n-hexyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Perfluoro-n-hexyl)prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Perfluoro-n-hexyl)prop-2-en-1-ol is primarily influenced by its fluorinated chain. The high electronegativity of fluorine atoms imparts unique chemical properties, such as increased lipophilicity and stability. These properties enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Perfluoro-n-hexyl)prop-2-en-1-ol stands out due to its specific structural configuration, which combines a perfluoroalkyl chain with a prop-2-en-1-ol group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2,23H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYZUVRSTXBJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420762
Record name 3-(Perfluorohexyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38550-47-9
Record name 3-(Perfluorohexyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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